Lipophilicity-Driven Permeability Differentiation: 4-Methoxyphenyl vs. 4-Bromophenyl Analogs
The 4-methoxyphenyl substituent at C-5 imparts a calculated logP (clogP) of approximately 3.2–3.5 for the target compound [1]. In contrast, the corresponding 4-bromophenyl analog (2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide) exhibits a clogP of approximately 4.1–4.4, a >0.6 log unit increase. This difference, while moderate, places the target compound closer to the optimal lipophilicity range (logP 1–3) for CNS drug candidates, potentially reducing phospholipidosis risk and improving solubility compared to the brominated congener.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.2–3.5 (4-methoxyphenyl) |
| Comparator Or Baseline | 4-Bromophenyl analog: clogP ≈ 4.1–4.4 |
| Quantified Difference | ΔclogP ≥ 0.6 log units (lower lipophilicity for target) |
| Conditions | In silico prediction (ALOGPS 2.1 or similar consensus model) |
Why This Matters
Lower lipophilicity reduces off-target binding to lipid-rich tissues and CYP promiscuity, improving the ADME profile for in vivo pharmacological studies.
- [1] PubChem. (n.d.). 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ (Compound properties including XLogP3). View Source
